molecular formula C28H26N2O3S B413787 ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B413787
M. Wt: 470.6g/mol
InChI Key: KTXXWSWPEHYLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline and benzothiophene rings, followed by their coupling through amide bond formation. Common reagents used in these reactions include acetic acid, dimethylformamide (DMF), and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce dihydroquinoline derivatives .

Scientific Research Applications

ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzothiophene derivatives, such as:

  • Quinoline-2-carboxylates
  • Benzothiophene-2-carboxylates
  • Quinoline-4-carboxylates

Uniqueness

What sets ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and its potential for diverse applications. The presence of both quinoline and benzothiophene rings in a single molecule provides opportunities for unique interactions and reactivity .

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6g/mol

IUPAC Name

ethyl 6-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O3S/c1-3-33-28(32)25-20-14-13-17(2)15-24(20)34-27(25)30-26(31)21-16-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,16-17H,3,13-15H2,1-2H3,(H,30,31)

InChI Key

KTXXWSWPEHYLJI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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